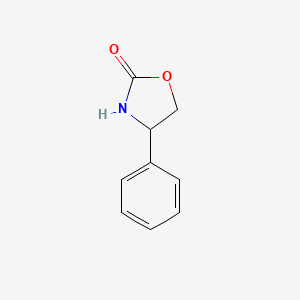

4-Phenyloxazolidin-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNMIOWVJVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325290 | |

| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7480-32-2 | |

| Record name | 7480-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

An In-Depth Technical Guide to the Application of 4-Phenyloxazolidin-2-one in Asymmetric Synthesis

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] Chiral auxiliaries are robust tools that address this challenge by temporarily introducing a stereogenic element to an achiral substrate.[1] This auxiliary guides the stereochemical outcome of a subsequent reaction, and upon its removal, a chiral product is revealed. Among the pantheon of such reagents, the oxazolidinones popularized by David A. Evans have become a gold standard for their reliability, high stereoselectivity, and predictable outcomes across a range of C-C bond-forming reactions.[1][3][4]

This guide focuses specifically on This compound , a prominent member of the Evans auxiliary family. Available in both (S) and (R) forms, it is valued for its rigid structure and the powerful stereodirecting influence of the C4-phenyl group.[5][6] We will explore the mechanistic underpinnings of its function, provide detailed protocols for its application in key asymmetric transformations, and discuss the methods for its ultimate cleavage and recovery.

Core Principle: The Mechanism of Stereocontrol

The efficacy of this compound hinges on its ability to enforce a single, predictable conformation in the reactive intermediate—the enolate. This is achieved through a combination of chelation and steric hindrance.

-

Acylation: The synthesis begins by attaching a carboxylic acid moiety to the nitrogen of the oxazolidinone, forming an N-acyl imide. This is a crucial first step that prepares the substrate for stereoselective enolization.[2][7]

-

Chelated Enolate Formation: Upon treatment with a suitable base (e.g., LDA, NaHMDS) or a Lewis acid like dibutylboron triflate (Bu₂BOTf), the N-acyl derivative forms a rigid, five-membered chelated (Z)-enolate.[2][3] The metal cation or boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.

-

Facial Shielding: The key to stereocontrol is the C4-phenyl substituent. In the planar, chelated enolate structure, this bulky phenyl group effectively shields one face of the enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered opposite face.[2][8] This predictable facial bias is the origin of the high diastereoselectivity observed in these reactions.

The following diagram illustrates this fundamental principle of sterically directed electrophilic attack.

Caption: Mechanism of stereocontrol via a chelated (Z)-enolate.

Application I: Asymmetric Alkylation

Asymmetric alkylation using this compound is a reliable method for synthesizing α-chiral carboxylic acids and their derivatives.[9] The reaction proceeds via the sodium or lithium enolate, which then reacts with an electrophile like an alkyl halide.

Experimental Protocol: Diastereoselective Alkylation of an N-Propionyl Imide

This protocol is adapted from a procedure optimized for undergraduate laboratories, highlighting its robustness.[2]

Step 1: Acylation of (S)-4-Phenyloxazolidin-2-one

-

To a solution of (S)-4-phenyloxazolidin-2-one (1.0 eq) in dry CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq).

-

Slowly add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

-

Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often pure enough for the next step.

Step 2: Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature, then partition between water and ethyl acetate.

-

Separate the layers, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to separate the diastereomers.

Representative Data

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl Bromide | >99:1 | 85-95 |

| Allyl Iodide | 98:2 | 80-90[2] |

| Methyl Iodide | 97:3 | 88-96 |

| Isopropyl Iodide | 95:5 | 70-80 |

Application II: Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a landmark transformation in organic synthesis, enabling the construction of β-hydroxy carbonyl units with exceptional stereocontrol.[3][8] The reaction typically utilizes a boron enolate, which forms a highly organized, chair-like Zimmerman-Traxler transition state, leading to the syn-aldol product.[8]

Experimental Protocol: Asymmetric Aldol Addition to an Aldehyde

Step 1: Boron Enolate Formation

-

Dissolve the N-acyl oxazolidinone (e.g., N-propionyl derivative, 1.0 eq) in dry CH₂Cl₂ (approx. 0.1 M) and cool to -78 °C under an inert atmosphere.

-

Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the (Z)-boron enolate.

Step 2: Aldol Addition

-

Cool the enolate solution back down to -78 °C.

-

Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq), dissolved in a small amount of dry CH₂Cl₂, dropwise.

-

Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.

Step 3: Workup

-

Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide (a 2:1:1 mixture of buffer:MeOH:H₂O₂ is often used).

-

Stir the biphasic mixture vigorously at 0 °C for 1 hour to break down the boron complexes.

-

Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography to isolate the desired syn-aldol adduct.

Representative Data

| Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85-95 |

| Benzaldehyde | >99:1 | 80-90 |

| Acetaldehyde | 98:2 | 75-85 |

Application III: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings.[10][11] When a dienophile, such as an acrylate group, is attached to this compound, the auxiliary can effectively control the diastereofacial selectivity of the [4+2] cycloaddition.[12] The rigid conformation of the N-enoyl imide, often stabilized by a Lewis acid, presents one face of the double bond for attack by the diene.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Step 1: Preparation of N-Acryloyl Oxazolidinone

-

Following the general acylation protocol, react (S)-4-phenyloxazolidin-2-one with acryloyl chloride to synthesize the dienophile.

Step 2: Cycloaddition

-

Dissolve the N-acryloyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

-

Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq) dropwise and stir for 15 minutes.

-

Add the diene (e.g., cyclopentadiene, 2.0-3.0 eq) dropwise.

-

Stir the reaction at -78 °C for 1-3 hours. Monitor by TLC.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Allow to warm to room temperature, dilute with CH₂Cl₂, and separate the layers.

-

Extract the aqueous layer, combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography. The endo adduct is typically the major product.[12]

Representative Data

| Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) |

| Cyclopentadiene | N-Acryloyl | Et₂AlCl | >95% |

| Isoprene | N-Crotonyl | TiCl₄ | >90% |

| 1,3-Butadiene | N-Acryloyl | BF₃·OEt₂ | >92% |

Cleavage and Recovery of the Auxiliary

A critical advantage of the auxiliary-based approach is the ability to remove the auxiliary non-destructively, yielding the desired chiral product and allowing for the recovery and reuse of the valuable auxiliary.[1][13] The choice of cleavage reagent dictates the functional group obtained.[13]

Caption: Cleavage pathways for N-acyl oxazolidinone products.

Protocol: Hydrolytic Cleavage to a Carboxylic Acid

-

Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove the THF.

-

Extract the aqueous solution with CH₂Cl₂ to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~1-2 with concentrated HCl.

-

Extract the acidified aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.

Conclusion

This compound stands as a testament to the power of auxiliary-mediated asymmetric synthesis. Its rigid framework and well-defined steric environment provide a predictable platform for constructing chiral centers with exceptionally high levels of stereocontrol. Through reliable and well-documented protocols for alkylation, aldol, and Diels-Alder reactions, it offers chemists a versatile tool for the synthesis of complex, enantiomerically pure molecules. The ability to cleave and recycle the auxiliary further enhances its practical utility, making it a continued cornerstone in the early phases of drug discovery and total synthesis.[9]

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. researchgate.net [researchgate.net]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. (R)-(-)-4-Phenyl-2-oxazolidinone 98 90319-52-1 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Diels-Alder Reaction [organic-chemistry.org]

- 12. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N -substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B108059H [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Stereocontrol with 4-Phenyloxazolidin-2-one

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and natural product development, where the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1][2] Chiral auxiliaries are powerful tools that enable chemists to exert this control by temporarily introducing a stereogenic element to a substrate, directing subsequent bond-forming reactions in a highly diastereoselective manner.[1] Among the most reliable and widely utilized of these are the oxazolidinones developed by David A. Evans, with 4-phenyloxazolidin-2-one standing as a prominent example.[1][3] This guide provides a detailed examination of the mechanistic principles governing stereocontrol with the this compound auxiliary, focusing on its application in asymmetric aldol and alkylation reactions. We will explore the critical roles of enolate geometry, Lewis acid chelation, and steric shielding in achieving predictable and high levels of stereochemical induction.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetry

Asymmetric synthesis aims to produce a target molecule as a single enantiomer.[1] One of the most robust strategies to achieve this is substrate control, wherein a chiral auxiliary is covalently attached to a prochiral substrate.[2] This transforms the synthetic challenge from controlling enantioselectivity to controlling diastereoselectivity. The auxiliary creates a chiral environment around the reactive center, causing a significant energy difference between the diastereomeric transition states, thus favoring the formation of one diastereomer over the other.[4]

The this compound, derived from L-phenylglycinol, is a quintessential "Evans auxiliary."[2][5] Its efficacy stems from a rigid heterocyclic structure and a strategically positioned phenyl group at the C4 position, which serves as the primary stereodirecting element. The general workflow involves three key stages:

-

Attachment: The acyl group of interest is attached to the nitrogen of the oxazolidinone.

-

Diastereoselective Reaction: An enolate is formed, and its reaction with an electrophile is directed by the auxiliary.

-

Cleavage: The auxiliary is removed, revealing the enantiomerically enriched product, and can often be recovered for reuse.[1][6]

This guide will now dissect the mechanistic underpinnings of the crucial second stage.

The Core Mechanism: Establishing Stereocontrol

The remarkable stereoselectivity achieved with the this compound auxiliary is not accidental; it is the result of a highly organized and predictable series of events at the molecular level. The foundation of this control lies in the formation of a specific enolate geometry, which is then presented to an electrophile in a sterically biased manner.

Step 1: N-Acylation of the Auxiliary

The first step in utilizing the auxiliary is its acylation. This is typically achieved by treating the lithium salt of the oxazolidinone with an acid chloride or by using coupling agents that facilitate the direct reaction with a carboxylic acid.[7] A variety of methods exist, including the use of pivaloyl chloride and triethylamine for a one-pot procedure directly from carboxylic acids.[7]

Caption: General scheme for the N-acylation of the oxazolidinone auxiliary.

Step 2: Formation of the Rigid (Z)-Enolate

The geometry of the enolate is paramount for predictable stereocontrol, especially in aldol reactions. For Evans auxiliaries, the formation of the (Z)-enolate is consistently and reliably achieved through a process known as "soft enolization."[1] This typically involves a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA).[1][8]

The mechanism proceeds through a six-membered, chair-like transition state:

-

The Lewis acidic boron coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, chelated intermediate.

-

The hindered base (DIPEA) then abstracts the α-proton.

-

To minimize steric clashes within this transition state, the R group of the acyl chain is forced into a pseudo-equatorial position, orienting it away from the bulky phenyl group of the auxiliary. This conformation directly leads to the formation of the (Z)-enolate.[8]

Caption: Workflow for the highly selective formation of the (Z)-boron enolate.

The dipole moments of the two carbonyl groups in the N-acyl auxiliary prefer an anti-parallel orientation to minimize repulsion. This conformational preference, combined with the steric influence of the C4-phenyl group, ensures that the resulting (Z)-enolate presents a single, sterically differentiated face to incoming electrophiles.[9]

Step 3: Face-Selective Electrophilic Attack

With the rigid (Z)-enolate formed, the chiral auxiliary dictates the facial selectivity of the subsequent reaction. The bulky phenyl group at the C4 position effectively blocks one face of the enolate, acting as a steric shield. Consequently, the electrophile is forced to approach from the less hindered, opposite face.[2][10]

In the Evans aldol reaction, the (Z)-boron enolate reacts with an aldehyde via a highly ordered, six-membered Zimmerman-Traxler transition state.[4][11]

-

The transition state adopts a chair conformation to minimize steric interactions.

-

The aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position to avoid 1,3-diaxial interactions.[12]

-

The C4-phenyl group of the auxiliary shields the si-face of the enolate, forcing the aldehyde to approach from the re-face.

This combination of a (Z)-enolate geometry and single-face attack reliably produces the syn-aldol adduct.[9] The stereochemistry of the two newly formed chiral centers is thus controlled with exceptional precision.

Caption: The Zimmerman-Traxler model for the Evans syn-aldol reaction.

The principle of steric shielding also governs asymmetric alkylation reactions. Here, a sodium or lithium enolate is typically generated using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[10] The metal cation chelates the two carbonyl oxygens, forming a rigid (Z)-enolate structure.

Again, the C4-phenyl group blocks one face of the planar enolate. The incoming electrophile (e.g., an alkyl halide) can only approach from the accessible opposite face, leading to the formation of a single major diastereomer.[2][10]

Data Presentation: Representative Stereoselectivity

The reliability of the this compound auxiliary is demonstrated by the consistently high levels of diastereoselectivity achieved across a range of substrates and electrophiles.

| Reaction Type | Acyl Group (R) | Electrophile (E+) | Product Diastereomer Ratio (d.r.) |

| Alkylation | Propionyl | Benzyl Bromide | >99:1 |

| Alkylation | Propionyl | Allyl Iodide | 98:2[10] |

| Aldol Addition | Propionyl | Isobutyraldehyde | >99:1 (syn:anti) |

| Aldol Addition | Acetyl | Benzaldehyde | >95:5 (syn:anti) |

| Diels-Alder | Acryloyl | Cyclopentadiene | 97:3 (endo) |

Note: Ratios are typical and can vary slightly with specific reaction conditions.

Experimental Protocols

Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

This protocol describes the formation of a syn-aldol product using (S)-4-phenyl-N-propionyloxazolidin-2-one.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, argon-purged flask, add (S)-4-phenyl-N-propionyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Lewis Acid Addition: Add dibutylboron triflate (1.1 equiv) dropwise over 5 minutes. The solution will turn yellow.

-

Base Addition: Add diisopropylethylamine (1.2 equiv) dropwise over 5 minutes. Stir the mixture at 0°C for 30 minutes to ensure complete enolate formation.

-

Aldehyde Addition: Cool the reaction to -78°C (dry ice/acetone bath). Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.

-

Reaction: Stir the mixture at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional 1 hour.

-

Quenching: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0°C.

-

Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Protocol: Cleavage of the Chiral Auxiliary

A critical final step is the non-destructive removal of the auxiliary to yield the chiral product.

Method: Reductive Cleavage to a Chiral Alcohol

-

Dissolution: Dissolve the purified aldol adduct (1.0 equiv) in anhydrous diethyl ether at 0°C.

-

Reducing Agent: Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.

-

Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Slowly quench the reaction by the dropwise addition of 1 M NaOH.

-

Workup: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The desired chiral 1,3-diol can be purified by chromatography. The recovered this compound auxiliary can also be isolated and purified.

Conclusion

The this compound chiral auxiliary provides a powerful and highly predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. The mechanism of stereocontrol is rooted in fundamental principles of conformational analysis and steric hindrance. Through the formation of a rigid, chelated (Z)-enolate, the bulky C4-phenyl substituent acts as an effective steric gate, compelling electrophiles to approach from the less hindered face. This leads to exceptional levels of diastereoselectivity in both aldol and alkylation reactions. The reliability of this system, coupled with the ease of auxiliary attachment and removal, has cemented its status as an indispensable tool for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 6. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. benchchem.com [benchchem.com]

- 12. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

Introduction to Evans auxiliaries and their applications.

An In-depth Technical Guide to Evans Auxiliaries and Their Applications in Asymmetric Synthesis

Authored by Gemini, Senior Application Scientist

Introduction

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This is especially critical in the fields of pharmaceutical development and materials science, where the biological activity or material properties of a molecule are intrinsically tied to its stereochemistry. Among the most reliable and versatile tools developed to achieve this control are chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After guiding the formation of the desired stereocenter(s), the auxiliary is removed, having served its purpose as a transient source of stereochemical information.

Pioneered by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have emerged as a gold standard in the field.[1] Their widespread adoption is a testament to their high efficacy in a range of carbon-carbon bond-forming reactions, the predictability of their stereochemical outcomes, and the relative ease of their removal.[2] This guide provides an in-depth exploration of Evans auxiliaries, intended for researchers, scientists, and drug development professionals. We will delve into the core principles governing their function, provide detailed experimental protocols for their key applications, and showcase their power in the synthesis of complex molecules.

The Core Principle: Stereocontrol Through Steric Shielding and Chelation

The efficacy of Evans auxiliaries lies in their ability to create a sterically defined environment around a reactive center. Typically derived from readily available and inexpensive chiral amino alcohols, such as L-valinol or L-phenylalaninol, these oxazolidinones possess a substituent at the C4 position that effectively shields one face of a tethered enolate.[3]

The general workflow involves three key stages:

-

Acylation: The chiral auxiliary is acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone.

-

Diastereoselective Reaction: The N-acyl oxazolidinone is converted into a metal enolate, which then reacts with an electrophile. The bulky substituent on the auxiliary directs the approach of the electrophile to the less hindered face of the enolate.

-

Cleavage: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.

The following diagram illustrates this general workflow:

Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.

The Zimmerman-Traxler Model and the Role of the Metal

The high degree of stereoselectivity observed in many Evans auxiliary-mediated reactions, particularly aldol reactions, can be rationalized by the Zimmerman-Traxler transition state model.[4] This model proposes a chair-like, six-membered ring transition state involving the metal enolate and the aldehyde. The substituents on both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric strain.

The choice of the metal counterion and Lewis acid is crucial. Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf), are particularly effective in forming well-defined, chelated transition states that lead to high diastereoselectivity.[3]

Synthesis of Evans Auxiliaries

A key advantage of Evans auxiliaries is their accessibility from common chiral pool starting materials. For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be synthesized from (1R,2S)-(-)-norephedrine.

Experimental Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol is adapted from literature procedures.[5]

Materials:

-

(1R,2S)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Diethyl ether

-

2 N HCl (aq.)

-

2 N NaOH (aq.)

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Hickman still, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of potassium carbonate (0.1 eq).

-

Heat the reaction mixture to reflux. Ethanol will be generated as a byproduct and can be collected in the Hickman still.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with 2 N HCl, 2 N NaOH, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Key Applications in Asymmetric Synthesis

Evans auxiliaries have proven to be workhorses in a variety of asymmetric transformations. The following sections detail some of their most important applications, complete with experimental protocols.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of α-chiral carboxylic acid derivatives.[6] The stereochemical outcome is dictated by the steric hindrance of the auxiliary's substituent, which directs the incoming electrophile to the opposite face of the enolate.

Mechanism of Stereoselection in Alkylation

The enolate, typically a Z-enolate, is chelated by the metal counterion (e.g., Li⁺ or Na⁺). This chelation, along with the steric bulk of the C4 substituent on the oxazolidinone ring, creates a highly organized structure where one face of the enolate is effectively blocked. The electrophile then approaches from the less hindered face.

Caption: Stereochemical model for the asymmetric alkylation of an Evans auxiliary-derived enolate.

Experimental Protocol: Asymmetric Allylation

This protocol is based on a procedure described in the Journal of Chemical Education.[7]

Materials:

-

(4S)-4-Benzyl-2-oxazolidinone

-

Propionic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Allyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NH₄Cl

Procedure:

Part A: Acylation

-

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Et₃N (1.5 eq).

-

Add propionic anhydride (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and purify the resulting N-propionyl oxazolidinone by column chromatography.

Part B: Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of NaHMDS (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

-

Add allyl iodide (1.2 eq) dropwise.

-

Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography. This step also separates the minor diastereomer.

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a cornerstone of polyketide natural product synthesis, allowing for the construction of β-hydroxy carbonyl units with excellent stereocontrol.[3][8] The reaction typically proceeds via a boron-chelated Z-enolate to give the syn-aldol product.[3]

Experimental Protocol: Asymmetric syn-Aldol Reaction

Materials:

-

N-Propionyl oxazolidinone (from section 3.1)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

An aldehyde (e.g., isobutyraldehyde)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH)

-

Hydrogen peroxide (30% aq.)

-

Phosphate buffer (pH 7)

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the aldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and then 30% aqueous hydrogen peroxide.

-

Stir vigorously for 1 hour.

-

Extract the mixture with CH₂Cl₂, wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and purify the syn-aldol adduct by column chromatography.

Diastereoselectivity in Evans Aldol Reactions

The following table summarizes the typical diastereoselectivity observed for the boron-mediated aldol reaction with various aldehydes.

| Aldehyde | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | >99:1 |

| Benzaldehyde | >99:1 |

| Propionaldehyde | 97:3 |

| Acetaldehyde | 95:5 |

Data compiled from various sources.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is another area where Evans auxiliaries provide excellent stereocontrol.[9] This reaction is valuable for the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives.

Experimental Protocol: Asymmetric Michael Addition of a Grignard Reagent

This protocol is a general representation of the conjugate addition of organocuprates, often generated in situ from Grignard reagents, to N-enoyl oxazolidinones.

Materials:

-

N-Crotonyl-(4R)-4-isopropyl-2-oxazolidinone

-

Grignard reagent (e.g., PhMgBr)

-

Copper(I) bromide - dimethyl sulfide complex (CuBr·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NH₄Cl

Procedure:

-

Suspend CuBr·SMe₂ (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add the Grignard reagent (1.1 eq) dropwise and stir for 30 minutes to form the organocuprate.

-

Add a solution of the N-crotonyl oxazolidinone (1.0 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Asymmetric Diels-Alder Reaction

Evans auxiliaries can also serve as chiral dienophiles in asymmetric Diels-Alder reactions.[10] A Lewis acid is typically used to activate the dienophile and lock it into a conformation that favors cycloaddition from one face.

Experimental Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Materials:

-

N-Acryloyl-(4S)-4-benzyl-2-oxazolidinone

-

Cyclopentadiene (freshly cracked)

-

Diethylaluminum chloride (Et₂AlCl)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

Dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

-

Add Et₂AlCl (1.1 eq) dropwise and stir for 15 minutes.

-

Add cyclopentadiene (3.0 eq) dropwise.

-

Stir the reaction at -78 °C for 1-3 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the Diels-Alder adduct by column chromatography.

Cleavage of Evans Auxiliaries

A critical step in the use of chiral auxiliaries is their removal to unveil the desired chiral product.[11] Fortunately, the N-acyl oxazolidinone linkage can be cleaved under a variety of conditions to afford different functional groups, often with high yields and without racemization of the newly formed stereocenter.[12]

Cleavage to Carboxylic Acids

The most common method for cleaving the auxiliary to yield a carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide.[13]

Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂

Materials:

-

Product-auxiliary adduct

-

Tetrahydrofuran (THF)

-

Water

-

Hydrogen peroxide (30% aq.)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the product-auxiliary adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 1-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq) and stir for 30 minutes.

-

Concentrate the mixture to remove the THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the carboxylic acid product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to afford the product.

Cleavage to Alcohols

Reductive cleavage using hydride reagents provides access to chiral primary alcohols.[14]

Experimental Protocol: Reductive Cleavage with LiBH₄

Materials:

-

Product-auxiliary adduct

-

Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

Procedure:

-

Dissolve the product-auxiliary adduct (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

-

Add LiBH₄ (2.0-3.0 eq) portion-wise.

-

Stir the reaction at 0 °C for 2-6 hours.

-

Carefully quench the reaction with water.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the alcohol product by column chromatography.

Other Cleavage Methods

The auxiliary can also be converted to other functional groups, such as esters (via transesterification with an alkoxide) or Weinreb amides (by reaction with N,O-dimethylhydroxylamine hydrochloride and a suitable base).[3] These methods further enhance the synthetic utility of Evans auxiliaries.

Conclusion

Evans oxazolidinone auxiliaries represent a powerful and reliable platform for asymmetric synthesis. Their ease of preparation, high and predictable stereoselectivity in a wide range of C-C bond-forming reactions, and the versatility of their cleavage have solidified their position as indispensable tools for chemists in both academic and industrial settings.[2] The ability to reliably construct complex chiral molecules has been instrumental in the total synthesis of numerous natural products and the development of novel therapeutic agents. As the demand for enantiomerically pure compounds continues to grow, the foundational principles and practical applications of Evans auxiliaries will undoubtedly remain a cornerstone of modern organic chemistry.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. youtube.com [youtube.com]

- 5. DSpace [open.bu.edu]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chemtube3d.com [chemtube3d.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to (S)-4-Phenyloxazolidin-2-one: Properties, Applications, and Methodologies

Introduction: The Pivotal Role of (S)-4-Phenyloxazolidin-2-one in Asymmetric Synthesis

In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of pharmaceuticals and biologically active molecules where enantiomeric purity can dictate therapeutic efficacy and safety. (S)-4-Phenyloxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, has emerged as an indispensable tool for achieving this control.[1][2][3] This guide provides an in-depth exploration of the core physical and chemical properties of this versatile molecule, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, effectively directing the stereochemical outcome of a subsequent reaction, and then being cleanly removed to yield a highly enantiomerically enriched product.[3][4] This molecule is a cornerstone intermediate for producing cholesterol absorption inhibitors like Ezetimibe, underscoring its industrial relevance.[1][2][5]

Core Molecular and Physical Characteristics

The foundational properties of (S)-4-phenyloxazolidin-2-one dictate its behavior in a laboratory setting, from solubility and reaction setup to purification and storage.

Molecular Structure:

Caption: Molecular structure of (S)-4-phenyloxazolidin-2-one.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4S)-4-phenyl-1,3-oxazolidin-2-one | [6] |

| CAS Number | 99395-88-7 | [1][6] |

| Molecular Formula | C₉H₉NO₂ | [1][6] |

| Molecular Weight | 163.17 g/mol | [1][6] |

| Appearance | White to light yellow crystalline powder | [1][2][5] |

| Melting Point | 129-132 °C | [1][5] |

| Boiling Point | 290.25 °C (rough estimate) | [2][7] |

| Optical Activity | [α]20/D +48° (c=2 in chloroform) | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO. Insoluble in water. | [1][5][8] |

| pKa | 12.05 ± 0.40 (Predicted) | [5][7] |

Spectroscopic Profile

Characterization of (S)-4-phenyloxazolidin-2-one is routinely achieved through standard spectroscopic techniques. The following data serve as a reliable reference for its identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the unique protons in the molecule. Key shifts are observed for the aromatic protons of the phenyl group, typically in the range of δ 7.3-7.4 ppm. The methine proton at the chiral center (C4) and the diastereotopic methylene protons of the oxazolidinone ring (C5) appear at approximately δ 4.9, 4.7, and 4.1 ppm, respectively.[9][10] The N-H proton signal is also characteristic.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon (C2) around 158 ppm. The carbons of the phenyl ring appear in the aromatic region (δ 125-140 ppm), while the C4 and C5 carbons of the oxazolidinone ring are found further upfield.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically appearing around 1750 cm⁻¹. N-H stretching can be observed in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The molecule is readily ionized, with the mass spectrum showing a prominent molecular ion peak (M+) corresponding to its molecular weight.[6]

Chemical Properties and Reactivity: The Mechanism of Chiral Induction

The primary chemical utility of (S)-4-phenyloxazolidin-2-one is its function as a chiral auxiliary, a role it performs with high efficiency and predictability. The causality behind its effectiveness is rooted in its rigid, predictable conformation upon N-acylation.

Mechanism of Action:

-

N-Acylation: The synthesis begins by acylating the nitrogen atom of the oxazolidinone. This is typically achieved by deprotonating the N-H with a strong base (e.g., n-butyllithium) followed by reaction with an acyl chloride or anhydride.

-

Chelated Enolate Formation: The resulting N-acyl oxazolidinone can be treated with a base (e.g., LDA, NaHMDS) to generate a Z-enolate. The lithium or sodium cation chelates with the carbonyl oxygen of the acyl group and the ring oxygen, locking the enolate into a rigid conformation.

-

Diastereoselective Reaction: The crucial steric influence of the C4-phenyl group dictates the trajectory of incoming electrophiles. The bulky phenyl group effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered opposite face. This steric control is the origin of the high diastereoselectivity observed in reactions such as alkylations and aldol condensations.[3][11]

-

Auxiliary Cleavage: Following the stereoselective transformation, the chiral auxiliary is cleaved from the molecule under mild conditions to release the enantiomerically enriched product (e.g., carboxylic acid, alcohol, or aldehyde). Common cleavage methods include hydrolysis with LiOH/H₂O₂ or transesterification with an alkoxide. The auxiliary itself can often be recovered and recycled, enhancing its commercial appeal.[2][5]

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

The following protocols represent validated, reproducible methods for the synthesis and application of (S)-4-phenyloxazolidin-2-one.

Protocol 1: Synthesis of (S)-4-Phenyloxazolidin-2-one

This procedure details the synthesis from (S)-(+)-2-phenylglycinol, a common and reliable route.

Materials:

-

(S)-(+)-2-Phenylglycinol

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (Etp)

-

Three-necked round-bottom flask, thermometer, Vigreux column, distillation head, and heating mantle.

Procedure:

-

Equip a dry 250 mL three-necked round-bottom flask with a thermometer and a 10 cm Vigreux column fitted with a distillation head.

-

Charge the flask with (S)-(+)-2-phenylglycinol (e.g., 5.0 g, 36.4 mmol), diethyl carbonate (e.g., 10.8 g, 91.1 mmol), and anhydrous potassium carbonate (e.g., 0.5 g, 3.6 mmol).[12]

-

Heat the reaction mixture carefully to 130-140 °C. Ethanol will begin to form and distill off; continue heating until ethanol distillation ceases.[12]

-

Cool the resulting oily residue to room temperature.

-

Add 50 mL of CH₂Cl₂ to the residue to facilitate the filtration of the solid potassium carbonate. Filter the mixture.

-

Transfer the filtrate to a separatory funnel and wash with a saturated solution of NaHCO₃.[12]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.[12]

-

Recrystallize the crude residue from a mixture of ethyl acetate and petroleum ether (e.g., 1:3 ratio) to afford pure (S)-4-phenyloxazolidin-2-one as a white solid.[12]

Safety and Handling

Adherence to safety protocols is critical when working with any chemical reagent.

-

Hazard Identification: (S)-4-Phenyloxazolidin-2-one is classified as an irritant and is flammable.[1] It may cause skin, eye, and respiratory irritation.[6][13] It is harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Avoid generating dust. Keep away from sources of ignition.[14] Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain stability and prevent degradation.[1][14]

Conclusion

(S)-4-Phenyloxazolidin-2-one is a powerful and reliable chiral auxiliary that has secured a permanent place in the synthetic organic chemist's toolbox. Its well-defined physical properties, predictable reactivity, and the high levels of stereocontrol it imparts make it a superior choice for the asymmetric synthesis of complex chiral molecules. The robust protocols for its application and cleavage, coupled with its recyclability, ensure its continued relevance in both academic research and industrial-scale pharmaceutical manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CAS 99395-88-7: (S)-(+)-4-Phenyl-2-oxazolidinone [cymitquimica.com]

- 5. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]

- 6. 2-Oxazolidinone, 4-phenyl-, (4S)- | C9H9NO2 | CID 730424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-(+)-4-Phenyl-2-oxazolidinone CAS#: 99395-88-7 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR [m.chemicalbook.com]

- 10. (R)-(-)-4-Phenyl-2-oxazolidinone(90319-52-1) 1H NMR [m.chemicalbook.com]

- 11. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. kmpharma.in [kmpharma.in]

- 16. fishersci.co.uk [fishersci.co.uk]

Discovery and history of oxazolidinone chiral auxiliaries.

An In-depth Technical Guide to the Discovery and Application of Oxazolidinone Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of oxazolidinone chiral auxiliaries, a cornerstone of modern asymmetric synthesis. We will delve into the seminal work of David A. Evans, who popularized these powerful tools, and explore the underlying principles of their remarkable stereocontrol. This guide will offer an in-depth analysis of their mechanism of action, detailed experimental protocols for their key applications, and a discussion of the evolution of these auxiliaries beyond the foundational systems. Through a combination of historical context, mechanistic insights, and practical methodologies, this document aims to serve as an essential resource for researchers and professionals in the field of organic chemistry and drug development.

Introduction: The Dawn of Asymmetric Synthesis and the Need for Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a paramount challenge in modern organic chemistry, particularly in the pharmaceutical industry, where the physiological activity of a drug is often confined to a single enantiomer. The concept of a chiral auxiliary, a chiral moiety temporarily attached to a prochiral substrate to direct a stereoselective transformation, was a groundbreaking development in addressing this challenge. While pioneers like E. J. Corey and Barry Trost introduced early examples of chiral auxiliaries in the mid-to-late 1970s, the field was revolutionized by the advent of oxazolidinone-based auxiliaries.[1]

The Seminal Discovery: David A. Evans and the Rise of Oxazolidinone Auxiliaries

In 1981, David A. Evans and his research group published a seminal paper in the Journal of the American Chemical Society that would forever change the landscape of asymmetric synthesis.[2] This publication detailed the use of chiral oxazolidinone auxiliaries, derived from readily available amino acids, for highly diastereoselective aldol reactions. The elegance of this system lay in its predictability, high levels of stereocontrol, and the ability to recover the chiral auxiliary for reuse.

The initial work focused on N-acyloxazolidinones, which, upon enolization, formed rigid, chelated (Z)-enolates. This conformational rigidity, coupled with the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, effectively shielded one face of the enolate, leading to a highly selective reaction with electrophiles.

The Underlying Principles: Mechanism of Stereocontrol

The remarkable stereodirecting power of Evans' oxazolidinone auxiliaries is rooted in a combination of steric and electronic factors that govern the transition state of the reaction.

Formation of a Rigid (Z)-Enolate

The key to the high diastereoselectivity observed with Evans auxiliaries is the formation of a conformationally restricted (Z)-enolate upon deprotonation of the N-acyloxazolidinone. This is typically achieved using a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid bicyclic system. This chelation locks the enolate in a Z-configuration.

The Zimmerman-Traxler Transition State Model in Aldol Reactions

In the case of the aldol reaction, the stereochemical outcome can be rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the enolate, the aldehyde, and the metal cation. The substituent on the oxazolidinone at the C4 position (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, leading to the observed high diastereoselectivity.

Caption: General workflow for the application of a chiral auxiliary.

Caption: Zimmerman-Traxler model for Evans auxiliary-mediated aldol reaction.

Practical Applications: Key Transformations and Experimental Protocols

Evans' oxazolidinone auxiliaries have been successfully employed in a wide array of stereoselective transformations. Below are detailed protocols for some of the most common applications.

Synthesis of Evans Auxiliaries

The auxiliaries themselves are typically synthesized from readily available and relatively inexpensive amino acids.

Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-Norephedrine [3][4][5]

| Reagent/Material | Amount | Moles |

| (1S,2R)-Norephedrine | 18.16 g | 99.1 mmol |

| Diethyl carbonate | 27.6 mL | 228 mmol |

| Potassium carbonate | 28.9 g | 209 mmol |

Procedure:

-

A round-bottom flask equipped with a distillation apparatus is charged with (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate.

-

The mixture is heated to 160 °C in an oil bath.

-

Ethanol is collected in the receiving flask, which is cooled in an ice bath. The distillation head temperature should remain around 80 °C.

-

After approximately 5 hours, when the head temperature drops to 60 °C, the heating is stopped, and the mixture is allowed to cool to room temperature.

-

The mixture is diluted with dichloromethane and washed twice with water.

-

The organic layer is dried over magnesium sulfate and concentrated in vacuo to yield an off-white solid.

-

The crude product is recrystallized from a 1:1.5 mixture of hexane and ethyl acetate to afford the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.

Asymmetric Alkylation

The diastereoselective alkylation of N-acyloxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.

Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone [6][7][8][9][10]

| Reagent/Material | Amount | Moles |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 1.0 equiv | - |

| Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF | 1.1 equiv | - |

| Allyl iodide | 1.2 equiv | - |

| Anhydrous Tetrahydrofuran (THF) | - | - |

| Saturated aqueous NH₄Cl solution | - | - |

Procedure:

-

To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add the NaHMDS solution dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add allyl iodide dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer can be purified by column chromatography.

Asymmetric Diels-Alder Reaction

N-Acryloyl oxazolidinones serve as excellent chiral dienophiles in asymmetric Diels-Alder reactions, typically requiring Lewis acid catalysis to achieve high levels of stereoselectivity.[11][12][13]

Protocol: Asymmetric Diels-Alder Reaction of N-Acryloyl-(S)-4-benzyl-2-oxazolidinone with Cyclopentadiene [14][15]

| Reagent/Material | Amount | Moles |

| N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | 1.0 equiv | - |

| Cyclopentadiene (freshly cracked) | 5.0 equiv | - |

| Diethylaluminum chloride (Et₂AlCl), 1.0 M in hexanes | 1.5 equiv | - |

| Anhydrous Dichloromethane (CH₂Cl₂) | - | - |

Procedure:

-

Dissolve the N-acryloyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

-

Add the Et₂AlCl solution dropwise and stir for 15 minutes.

-

Add the freshly cracked cyclopentadiene dropwise.

-

Stir the reaction mixture at -78 °C for 8 hours.

-

Quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The product can be purified by column chromatography to yield the desired endo cycloadduct with high diastereoselectivity.

Cleavage of the Chiral Auxiliary

A critical step in the use of chiral auxiliaries is their removal to unveil the desired chiral product. Several methods have been developed for the cleavage of oxazolidinone auxiliaries, allowing access to a variety of functional groups.

Common Cleavage Methods:

| Reagent(s) | Product Functional Group | Notes |

| LiOH / H₂O₂ | Carboxylic Acid | Mild conditions, but can be exothermic and produce oxygen gas.[16][17][18] |

| LiBH₄ or LiAlH₄ | Primary Alcohol | Reduction of the acyl group.[19] |

| MeOMgBr or NaOMe | Methyl Ester | Transesterification. |

| Benzyl alcohol / Ti(OiPr)₄ | Benzyl Ester | Mild transesterification. |

| Yb(OTf)₃ (catalytic) | Esters, Amides, Acids | A more recent, versatile catalytic method.[20] |

Protocol: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂ [6][16]

-

Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.

-

Concentrate the mixture in vacuo to remove the THF.

-

The aqueous layer can be acidified and extracted to isolate the carboxylic acid. The chiral auxiliary can be recovered from the organic extracts.

The Evolution of Oxazolidinone Auxiliaries: Beyond the Classics

The seminal work of Evans spurred the development of a plethora of "post-Evans" auxiliaries, designed to overcome some of the limitations of the original systems or to provide complementary stereoselectivity.

Sulfur-Containing Analogues

The replacement of the oxygen atoms in the oxazolidinone ring with sulfur has led to the development of oxazolidinethiones and thiazolidinethiones. These sulfur-containing auxiliaries often exhibit enhanced reactivity and can provide different stereochemical outcomes in certain reactions, such as providing access to "anti-aldol" products.[21]

Second-Generation and Specialized Auxiliaries

Further modifications to the oxazolidinone scaffold have been explored to fine-tune its steric and electronic properties. While the term "next generation" for oxazolidinone chiral auxiliaries in asymmetric synthesis is not as formally defined as for medicinal chemistry applications like antibiotics[22][23], the development of new auxiliaries with improved performance or broader applicability is an ongoing area of research.

Conclusion

The discovery and development of oxazolidinone chiral auxiliaries represent a landmark achievement in the field of asymmetric synthesis. Their reliability, predictability, and versatility have made them indispensable tools for the construction of complex chiral molecules. From their initial application in aldol reactions to their widespread use in a multitude of C-C and C-X bond-forming reactions, Evans' auxiliaries and their successors have profoundly impacted the synthesis of natural products, pharmaceuticals, and other functional materials. This guide has provided a comprehensive overview of their history, mechanism, and practical application, with the aim of empowering researchers to effectively utilize these powerful synthetic tools.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. connectsci.au [connectsci.au]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 22. New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of 4-Phenyloxazolidin-2-one in Pharmaceutical Development

Abstract

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of efficacy, safety, and specificity. The synthesis of single-enantiomer drugs necessitates robust and predictable methods for controlling stereochemistry. Among the most reliable strategies is the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate, directing the stereochemical outcome of a reaction before being cleaved and recycled.[1][2] This guide provides a comprehensive technical overview of 4-phenyloxazolidin-2-one, a cornerstone chiral auxiliary, exploring its mechanistic underpinnings, key synthetic applications, and practical methodologies that have cemented its role in the synthesis of complex pharmaceutical agents.

Introduction: The Imperative of Asymmetric Synthesis

The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or, in some cases, responsible for adverse effects. This reality drives the pharmaceutical industry's demand for enantiomerically pure compounds.[3] Asymmetric synthesis, the selective creation of one stereoisomer, is therefore a foundational discipline in drug discovery.[4] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable and time-efficient method for establishing key stereocenters, making them a preferred choice, especially in the early, exploratory phases of drug development.[1][2]

Among the most successful and widely adopted auxiliaries are the oxazolidinones developed and popularized by David A. Evans.[2][5] Specifically, (S)- and (R)-4-phenyloxazolidin-2-one, derived from the corresponding phenylglycinol, have proven exceptionally versatile and effective in controlling the stereochemistry of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4][5][6]

The Mechanistic Core: How Stereocontrol is Achieved

The efficacy of this compound hinges on its ability to create a rigid and sterically defined chiral environment around a reactive center. The process is initiated by the N-acylation of the oxazolidinone, linking it to the substrate of interest.

Causality of Stereodirection:

-

Conformational Rigidity: Upon deprotonation with a suitable base, the N-acyl derivative forms a metal or boron enolate. The chelation between the enolate oxygen and the auxiliary's carbonyl oxygen locks the system into a rigid, planar, five-membered ring structure. This rigidity is paramount for predictable stereocontrol.[7][8]

-

Steric Shielding: The key to facial selectivity is the bulky phenyl group at the C4 position. This group projects out, effectively blocking one face of the planar enolate from the approach of an incoming electrophile.[5][7]

-

Directed Attack: Consequently, the electrophile is forced to approach from the less sterically hindered face, resulting in the highly diastereoselective formation of a new stereocenter. The stereochemistry of this new center is directly dictated by the chirality of the auxiliary used ((R) or (S)).[2][5]

Caption: General mechanism of stereocontrol using a this compound auxiliary.

Core Pharmaceutical Applications & Methodologies

The reliability of this compound has led to its application in a wide array of stereoselective transformations crucial for building complex drug molecules.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for creating chiral centers. Using an oxazolidinone auxiliary, this reaction proceeds with high diastereoselectivity, providing access to enantiomerically enriched carboxylic acid derivatives.[1][4]

Experimental Protocol: Asymmetric Alkylation

-

N-Acylation: Dissolve (S)-4-phenyloxazolidin-2-one (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes. Add the desired acid chloride (1.1 eq.) and allow the reaction to warm to room temperature.

-

Enolate Formation: Cool the solution of the N-acyl imide (1.0 eq.) in anhydrous THF to -78 °C. Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 30 minutes to form the sodium enolate.

-

Alkylation: Add the alkyl halide (electrophile, 1.2 eq.) to the enolate solution at -78 °C. Stir for several hours, monitoring by TLC.

-

Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the alkylated product.

Caption: Workflow for the asymmetric alkylation of an N-acyl-4-phenyloxazolidin-2-one.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl units, a common structural motif in polyketide natural products and pharmaceuticals.[9] The reaction between a boron enolate of the N-acyl auxiliary and an aldehyde proceeds with predictable and high syn-diastereoselectivity.

Experimental Protocol: Asymmetric Syn-Aldol Reaction

-

Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) followed by the dropwise addition of triethylamine (TEA, 1.2 eq.). Stir for 30 minutes at 0 °C, then cool to -78 °C. This generates the (Z)-boron enolate.

-

Aldol Addition: Add the aldehyde (1.2 eq.) dissolved in CH₂Cl₂ to the enolate solution at -78 °C. Stir for 1-3 hours.

-

Work-up & Purification: Quench the reaction by adding a pH 7 phosphate buffer. Warm to room temperature and add methanol and 30% H₂O₂. Stir vigorously for 1 hour to oxidize the boron species. Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Asymmetric Conjugate Addition

The 1,4-conjugate (or Michael) addition of an enolate derived from an N-acyl oxazolidinone to an α,β-unsaturated carbonyl compound is a key strategy for forming a stereocenter at the β-position.[7][8] The chelated enolate structure ensures a highly stereoselective addition.[7][8] This is particularly useful in the synthesis of complex natural products.[7]

Application in β-Lactam Synthesis

The β-lactam ring is the core structural motif of widely used antibiotics like penicillins and cephalosporins.[10] The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic method for forming this ring.[10][11] By using a chiral ketene precursor, such as (S)-4-phenyloxazolidinon-3-ylacetyl chloride, the reaction proceeds with excellent diastereoselectivity, providing a reliable route to enantiomerically pure β-lactams. For example, the reaction of this acyl chloride with N-benzylaldimines yields cis-β-lactams with a diastereomeric ratio of 95:5 to 97:3.[10]

Quantitative Performance Overview

The success of a chiral auxiliary is measured by the degree of stereoselectivity it imparts. This compound consistently delivers high levels of diastereoselectivity across various reaction types.

| Reaction Type | Electrophile/Substrate | Typical Diastereomeric Ratio (dr) or excess (de) | Reference |

| Alkylation | Methyl Iodide | >95:5 dr | [4] |

| Aldol Addition | Isobutyraldehyde | >99:1 dr (syn product) | [9] |

| Conjugate Addition | α,β-Unsaturated Ester | >98% de | [7][8] |

| Diels-Alder | Activated Dienophiles | >95% de | [12] |

| β-Lactam Synthesis | N-benzylaldimines | 95:5 to 97:3 dr (cis product) | [10] |

The Critical Step: Auxiliary Cleavage

A key advantage of oxazolidinone auxiliaries is that they can be removed under various conditions to yield a range of desired functional groups without racemization of the newly formed stereocenter.[5][7] This versatility allows the synthetic intermediate to be channeled into multiple downstream pathways.

Experimental Protocol: Cleavage to a Carboxylic Acid

-

Dissolve the N-acyl adduct (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).

-

Stir the mixture at 0 °C for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2 with aqueous HCl to protonate the carboxylic acid.

-

Extract with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Caption: Common cleavage methods to convert the N-acyl adduct into various functional groups.

Conclusion

(S)- and (R)-4-phenyloxazolidin-2-one are not merely reagents; they are foundational tools that provide chemists with predictable and reliable control over stereochemistry. Their high diastereoselectivity, the versatility of their applications in key bond-forming reactions, and the ease of their subsequent removal and recycling make them indispensable in the resource-intensive process of pharmaceutical development.[3][6][7] From the synthesis of cholesterol inhibitors like Ezetimibe to the construction of complex antibiotic frameworks, the legacy of this chiral auxiliary is evident in both the laboratory and the clinic, underscoring its continued relevance and importance in the creation of next-generation therapeutics.[6][13]

References

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]